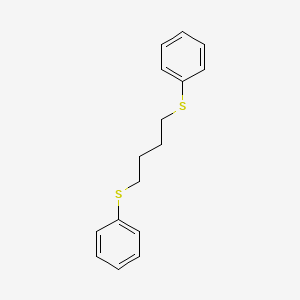

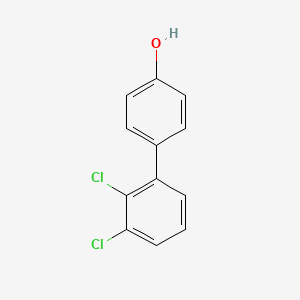

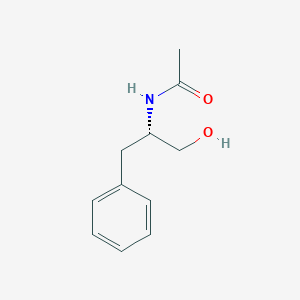

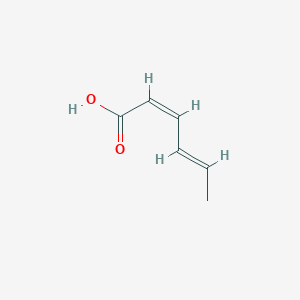

![molecular formula C14H9NO2S B3060637 4H-3,1-Benzoxazin-4-one, 2-[2-(2-thienyl)ethenyl]- CAS No. 59850-88-3](/img/structure/B3060637.png)

4H-3,1-Benzoxazin-4-one, 2-[2-(2-thienyl)ethenyl]-

Descripción general

Descripción

The compound “4H-3,1-Benzoxazin-4-one, 2-[2-(2-thienyl)ethenyl]-” belongs to a significant category of heterocyclic compounds known as 2-substituted 4H-3,1-benzoxazin-4-one derivatives . These derivatives have shown a wide spectrum of medical and industrial applications .

Synthesis Analysis

A new and effective one-pot method for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives has been described . This method uses the iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent . A series of 2-substituted 4H-3,1-benzoxazin-4-one derivatives was synthesized in high yield under mild conditions and simple workup .Molecular Structure Analysis

The molecular formula of “4H-3,1-Benzoxazin-4-one, 2-[2-(2-thienyl)ethenyl]-” is C14H9NO3 . It has an average mass of 239.226 Da and a monoisotopic mass of 239.058243 Da .Chemical Reactions Analysis

The iminium cation from a mixture of cyanuric chloride and N,N-dimethylformamide is an effective cyclizing agent for the room temperature one-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives in high yields through a cyclodehydration reaction .Physical And Chemical Properties Analysis

The compound “4H-3,1-Benzoxazin-4-one, 2-[2-(2-thienyl)ethenyl]-” has a molecular formula of C14H9NO3 . Its average mass is 239.226 Da and its monoisotopic mass is 239.058243 Da .Aplicaciones Científicas De Investigación

Elastase Inhibition and Anti-Inflammatory Properties

The derivatives of 4H-3,1-benzoxazin-4-one have demonstrated potent elastase inhibition. Elastase is an enzyme involved in tissue degradation and inflammation. By inhibiting elastase, these compounds may have therapeutic applications in managing inflammatory diseases, such as chronic obstructive pulmonary disease (COPD) and rheumatoid arthritis .

Anti-Neoplastic Activity

Some 4H-3,1-benzoxazin-4-one derivatives exhibit anti-neoplastic properties. These compounds interfere with cancer cell growth and proliferation. Researchers have explored their potential as chemotherapeutic agents against various cancer types, including breast, lung, and colon cancers .

Enzyme Inhibition Beyond Elastase

Apart from elastase, these derivatives also inhibit other serine proteases. Their activity against proteases makes them promising candidates for drug development. For instance, they may play a role in managing cardiovascular diseases and neurodegenerative disorders .

Fungicidal Properties

Certain 4H-3,1-benzoxazin-4-one derivatives exhibit fungicidal activity. Researchers have investigated their effectiveness against fungal pathogens, making them potential antifungal agents .

Starting Material for Quinazolinone Derivatives

These compounds serve as valuable starting materials for the synthesis of 2,3-disubstituted quinazolinone derivatives. Quinazolinones have diverse medicinal properties, including antitumor, antiviral, and anti-inflammatory effects .

Alternative Substrate Inhibition

4H-3,1-benzoxazin-4-ones act as alternate substrate inhibitors of human leukocyte elastase. During enzyme catalysis, they form acyl enzyme intermediates. This property could be harnessed for designing novel therapeutic agents .

Synthetic Routes and Cyclization Methods

Researchers have developed efficient synthetic methods for producing 2-substituted 4H-3,1-benzoxazin-4-one derivatives. Notably, a one-pot synthesis using iminium cation from a mixture of cyanuric chloride and N,N-dimethylformamide has been successful, offering a simplified pathway and minimizing energy consumption .

Mecanismo De Acción

Target of Action

Derivatives of 4h-3,1-benzoxazin-4-one have shown a wide spectrum of medical and industrial applications . They are used as elastase inhibitors, anti-neoplastic agents, enzyme inhibitors, protease inhibitors, and fungicides .

Mode of Action

The molecules of similar compounds are arranged into stacks parallel to the b axis via π-π stacking interactions . This suggests that the compound might interact with its targets through similar mechanisms.

Biochemical Pathways

It is known that benzoxazinone derivatives are used as starting materials for different clinically used 4-quinazolone derivatives .

Result of Action

It is known that some benzoxazinone derivatives possess antimuscular contraction properties and can be used as a hypnotic drug .

Action Environment

It is known that the synthesis of similar compounds can be performed under mild conditions characterized by simplified pathways and workup, minimized energy, and fewer reaction steps .

Propiedades

IUPAC Name |

2-(2-thiophen-2-ylethenyl)-3,1-benzoxazin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2S/c16-14-11-5-1-2-6-12(11)15-13(17-14)8-7-10-4-3-9-18-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCQWSWJXUMRWHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC(=N2)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00409317 | |

| Record name | 4H-3,1-Benzoxazin-4-one, 2-[2-(2-thienyl)ethenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00409317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59850-88-3 | |

| Record name | 4H-3,1-Benzoxazin-4-one, 2-[2-(2-thienyl)ethenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00409317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

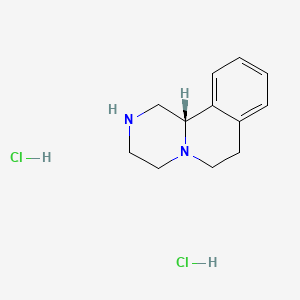

![2H-Pyrazino[2,1-a]isoquinoline, 1,3,4,6,7,11b-hexahydro-, dihydrochloride, (R)-](/img/structure/B3060565.png)